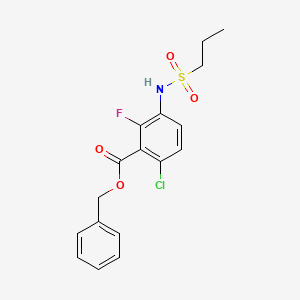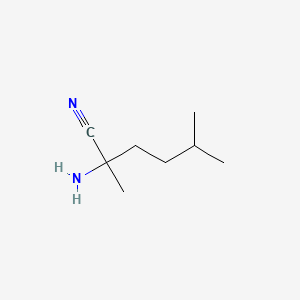![molecular formula C11H20O4 B8331729 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol](/img/structure/B8331729.png)
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol is a complex organic compound featuring a cyclopropanol ring and a tetrahydropyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol typically involves multiple steps. One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins, which can be catalyzed by platinum or other transition metals . The reaction conditions often include room temperature and the presence of various functional groups such as pivaloate and acetate esters .
Industrial Production Methods
The use of lanthanide triflates and other efficient catalysts can facilitate the intramolecular cyclization necessary to form the tetrahydropyran ring .
化学反応の分析
Types of Reactions
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation and various reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols .
科学的研究の応用
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical products and materials.
作用機序
The mechanism by which 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetrahydropyran ring play crucial roles in these interactions, facilitating binding to enzymes and other proteins .
類似化合物との比較
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar in structure but with a propynyloxy group instead of a hydroxypropyl group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of a cyclopropanol ring.
Uniqueness
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol is unique due to its combination of a cyclopropanol ring and a tetrahydropyran moiety.
特性
分子式 |
C11H20O4 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
1-[3-hydroxy-2-(oxan-2-yloxy)propyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H20O4/c12-8-9(7-11(13)4-5-11)15-10-3-1-2-6-14-10/h9-10,12-13H,1-8H2 |
InChIキー |
GVNBQSGOUGUAKR-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC(CC2(CC2)O)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(Octahydrocyclopenta[c]pyrrol-1-yl)methanol](/img/structure/B8331701.png)
![Spiro[2.5]oct-5-ene-5-carbonitrile](/img/structure/B8331705.png)



